6-Maleimidocaproic chloride
Description
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanoyl chloride |
InChI |
InChI=1S/C10H12ClNO3/c11-8(13)4-2-1-3-7-12-9(14)5-6-10(12)15/h5-6H,1-4,7H2 |
InChI Key |
GGHVZKXIPULPLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
6-Aminocaproic Acid (CAS: 60-32-2)
- Structure : Primary amine and carboxylic acid termini.
- Reactivity : Lacks maleimide and acyl chloride groups, limiting conjugation versatility. Primarily used as a lysine analog or linker precursor.
- Applications : Precursor for 6-maleimidocaproic acid synthesis .
6-Maleimidocaproic Acid Hydrazide (CAS: Not provided)
- Structure : Maleimide group + hydrazide (-CONHNH₂) instead of acyl chloride.
- Reactivity : Hydrazide reacts with ketones/aldehydes (e.g., in pH-sensitive drug release systems). Maleimide retains thiol specificity.
- Applications : Used in Aldoxorubicin to bind albumin via cysteine-34 .
Sulfo-EMCS (6-Maleimidocaproic Acid Sulfo-NHS Ester, CAS: 215312-86-0)
- Structure : Maleimide + sulfonated NHS ester (enhanced water solubility).
- Reactivity : NHS ester targets primary amines (e.g., lysine), while maleimide reacts with thiols. Sulfonate group improves aqueous compatibility.
- Applications : Bioconjugation in aqueous environments (e.g., antibody labeling) .
EMCH (N-ε-Maleimidocaproic Acid Hydrazide)
- Structure : Similar to 6-maleimidocaproic acid hydrazide but with a longer spacer.
- Reactivity : Extended linker reduces steric hindrance in protein-drug conjugates.
- Applications : ADC development and targeted drug delivery .
Comparative Data Table
*Calculated based on molecular formula.
Key Research Findings
- Albumin-Binding Prodrugs : this compound derivatives (e.g., Aldoxorubicin) show 100% increased survival in glioblastoma models compared to free doxorubicin, attributed to selective albumin binding and tumor-specific release .
- Bioconjugation Efficiency : Sulfo-EMCS achieves >90% conjugation efficiency in antibody-drug conjugates due to enhanced water solubility .
- Synthetic Versatility: The acyl chloride intermediate enables esterification with polyethylene glycol stearate for stealth nanoparticle coatings .
Q & A
Q. How can researchers adapt this compound for conjugating sensitive biomolecules (e.g., enzymes with labile active sites)?
- Answer:
- Site-directed conjugation: Introduce cysteine residues via mutagenesis to control attachment points.
- Protective additives: Include sucrose or glycerol (5–10% w/v) to stabilize protein structure during reactions.
- Time-resolved kinetics: Use stopped-flow systems to limit exposure time and prevent denaturation .
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